molecular formula C20H21ClN4O3 B2524893 (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-17-6

(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2524893
CAS RN: 941895-17-6
M. Wt: 400.86
InChI Key: QQGHZGXMZIYJFM-HKOYGPOVSA-N
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Description

(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H21ClN4O3 and its molecular weight is 400.86. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticholinesterase Activities

Quinazoline derivatives, including those with urea/thiourea groups, have been studied for their antioxidant and anticholinesterase activities. These compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. Notably, some derivatives showed significant antioxidant capacity, suggesting potential for research into neurodegenerative diseases and oxidative stress-related conditions (Kurt et al., 2015).

Antimicrobial Activities

The antimicrobial properties of quinazoline derivatives have been explored, with some compounds exhibiting activity against various bacteria and fungi. This suggests potential applications in discovering new antibiotics or antifungal agents, especially in the context of increasing antibiotic resistance. Research has identified specific derivatives with good antimicrobial efficacy, pointing to the structural features important for activity (Patel & Shaikh, 2011).

Antimicrobial and Antifungal Agents

Further investigations into quinazolinone and thiazolidinone derivatives have underscored their potential as antimicrobial and antifungal agents. These studies highlight the chemical versatility and therapeutic potential of quinazoline-based compounds in addressing microbial infections (Desai, Shihora, & Moradia, 2007).

Gelator Behavior in Metal Complexes

Quinoline urea derivatives have also demonstrated interesting gelator behavior in the formation of silver complexes. This aspect of research explores the material science applications of quinazoline derivatives, including the formation of metal-organic frameworks (MOFs) or gels that could have applications in catalysis, sensing, or as novel materials (Braga et al., 2013).

Anti-Inflammatory and Analgesic Properties

Research on quinazolinone derivatives has also identified potential anti-inflammatory and analgesic properties. This suggests their applicability in the development of new treatments for pain and inflammation, further expanding the medicinal chemistry applications of quinazoline compounds (Farag et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "triethylamine", "dichloromethane" ], "Reaction": [ "Step 1: Dissolve 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 4.3 mmol) and triethylamine (1.2 mL, 8.6 mmol) in acetonitrile (20 mL) and stir at room temperature for 10 min.", "Step 2: Add 3-chlorobenzoyl isocyanate (1.0 g, 4.3 mmol) dropwise to the reaction mixture and stir at room temperature for 24 h.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 50 mL).", "Step 4: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in ethanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly at 0°C.", "Step 6: Stir the reaction mixture at room temperature for 2 h and quench with water (10 mL).", "Step 7: Extract the mixture with dichloromethane (3 x 20 mL), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.", "Step 8: Dissolve the resulting intermediate in ethanol (10 mL) and add urea (0.5 g, 8.4 mmol) slowly at room temperature.", "Step 9: Stir the reaction mixture at room temperature for 24 h and concentrate under reduced pressure.", "Step 10: Purify the crude product by column chromatography on silica gel using dichloromethane/methanol (95:5) as the eluent to obtain the desired product as a white solid." ] }

CAS RN

941895-17-6

Molecular Formula

C20H21ClN4O3

Molecular Weight

400.86

IUPAC Name

1-(3-chlorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H21ClN4O3/c1-2-28-12-6-11-25-18(16-9-3-4-10-17(16)23-20(25)27)24-19(26)22-15-8-5-7-14(21)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H2,22,24,26)

InChI Key

QQGHZGXMZIYJFM-HKOYGPOVSA-N

SMILES

CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

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